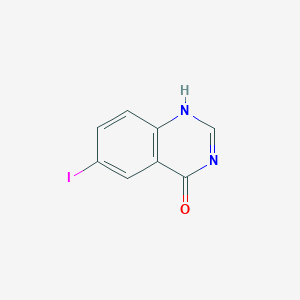
3-tert-Butoxycarbonylamino-3-(2,4-dichloro-phenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-Butoxycarbonylamino-3-(2,4-dichloro-phenyl)-propionic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a dichlorophenyl group attached to the propionic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxycarbonylamino-3-(2,4-dichloro-phenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Propionic Acid Backbone: The protected amino acid is then reacted with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include methanol and dichloromethane.
化学反应分析
Types of Reactions
3-tert-Butoxycarbonylamino-3-(2,4-dichloro-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-tert-Butoxycarbonylamino-3-(2,4-dichloro-phenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-tert-Butoxycarbonylamino-3-(2,4-dichloro-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The dichlorophenyl group contributes to the compound’s hydrophobic interactions with target molecules, enhancing its overall efficacy.
相似化合物的比较
Similar Compounds
3-tert-Butoxycarbonylamino-3-phenyl-propionic acid: Lacks the dichloro substitution on the phenyl ring.
3-tert-Butoxycarbonylamino-3-(4-chloro-phenyl)-propionic acid: Contains a single chloro substitution on the phenyl ring.
3-tert-Butoxycarbonylamino-3-(2,4-dimethyl-phenyl)-propionic acid: Contains methyl substitutions instead of chloro groups.
Uniqueness
3-tert-Butoxycarbonylamino-3-(2,4-dichloro-phenyl)-propionic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The dichloro substitution enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions.
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(15)6-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFDBWTUQWRLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3S)-3-hydroxypyrrolidin-1-ium-1-yl]acetate](/img/structure/B7721556.png)
![2-[(3R)-3-hydroxypyrrolidin-1-ium-1-yl]acetate](/img/structure/B7721558.png)
![1H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B7721567.png)








